molecular formula C16H16O3 B172352 1-(2',4'-Dimethoxy-[1,1'-biphenyl]-4-yl)ethanone CAS No. 178055-99-7

1-(2',4'-Dimethoxy-[1,1'-biphenyl]-4-yl)ethanone

Cat. No.: B172352
CAS No.: 178055-99-7
M. Wt: 256.3 g/mol
InChI Key: QVXJBDMUERVNCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2',4'-Dimethoxy-[1,1'-biphenyl]-4-yl)ethanone is a biphenyl-derived ketone featuring methoxy groups at the 2' and 4' positions of the distal phenyl ring and a ketone moiety at the 4-position of the proximal phenyl ring.

Properties

IUPAC Name

1-[4-(2,4-dimethoxyphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11(17)12-4-6-13(7-5-12)15-9-8-14(18-2)10-16(15)19-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXJBDMUERVNCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2’,4’-Dimethoxy-biphenyl-4-YL)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxybenzene and 4-bromobenzophenone.

    Reaction Conditions: A palladium-catalyzed Suzuki coupling reaction is employed to form the biphenyl structure.

    Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2’,4’-Dimethoxy-biphenyl-4-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.

Scientific Research Applications

1-(2’,4’-Dimethoxy-biphenyl-4-YL)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2’,4’-Dimethoxy-biphenyl-4-YL)ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares the target compound with structurally related biphenyl ethanones, highlighting substituent positions, molecular weights, and key properties:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Data References
1-(4′-Methoxy-[1,1′-biphenyl]-4-yl)ethanone 4′-OCH₃ 212.24 CAS 13021-18-6; ChemSpider ID 210169-05-4; Single methoxy group enhances polarity
1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanone (DFBPE) 3',4'-F 232.20 Synthesized via Suzuki coupling (78% yield); characterized by SC-XRD and DFT
1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanone 2'-F 214.23 Boiling point: 319.3°C; Density: 1.124 g/cm³; LogP: 3.70
1-(2'-Methoxy-4',5'-dimethyl-[1,1'-biphenyl]-4-yl)ethanone 2'-OCH₃, 4',5'-CH₃ 270.33 Demonstrates steric effects in regioselective C–H activation reactions
1-([1,1'-Biphenyl]-4-yl)-2-phenylethanone None (parent structure) 196.24 Parent compound; used as a precursor in anti-tyrosinase derivatives

Key Observations :

  • Steric Effects : Bulkier substituents (e.g., 4',5'-dimethyl in ) reduce reactivity in cross-coupling reactions due to steric hindrance.
  • Synthetic Yields : Fluorinated derivatives like DFBPE achieve high yields (78%) via Suzuki-Miyaura coupling, suggesting efficient synthetic routes for halogenated analogs .

Biological Activity

1-(2',4'-Dimethoxy-[1,1'-biphenyl]-4-yl)ethanone, a compound known for its potential therapeutic applications, has garnered attention due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H18O3
  • Molecular Weight : 270.31 g/mol
  • CAS Number : 1246034-32-1

The structure of this compound features a biphenyl core substituted with methoxy groups, which may influence its biological activity through electronic effects and steric hindrance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-715.63Induction of apoptosis
A54912.34Cell cycle arrest
HeLa10.45Inhibition of proliferation

The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, which are critical pathways in cancer treatment.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound exhibits anti-inflammatory activity. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting potential use in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies have also reported antimicrobial properties against both bacterial and fungal strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Candida albicans.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various derivatives of biphenyl ethanones, including our compound. The results indicated that modifications to the methoxy groups significantly enhanced cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of this compound in a murine model of acute inflammation. Treatment with this compound resulted in a marked reduction in paw edema and lower levels of inflammatory markers in serum, supporting its potential as an anti-inflammatory agent.

Research Findings and Discussion

The biological activities of this compound can be attributed to its unique chemical structure that allows for interaction with various biological targets. The presence of methoxy groups enhances lipophilicity and may facilitate cellular uptake, increasing its efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the substitution pattern on the biphenyl ring is crucial for its biological activity. Modifications to the methoxy groups can lead to variations in potency and selectivity towards different cancer types.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.